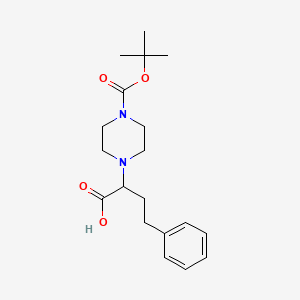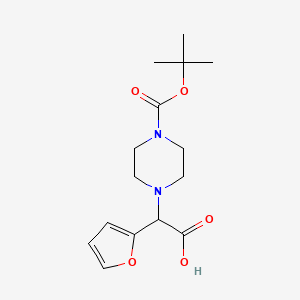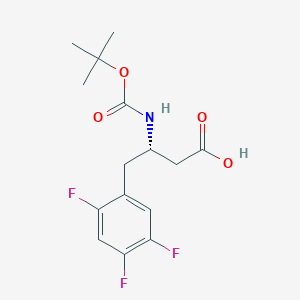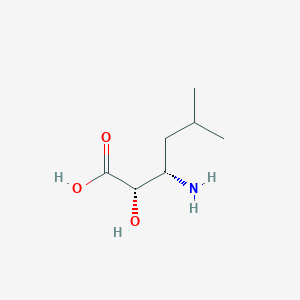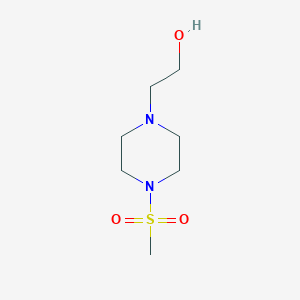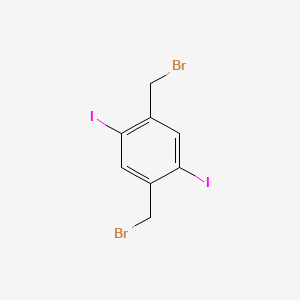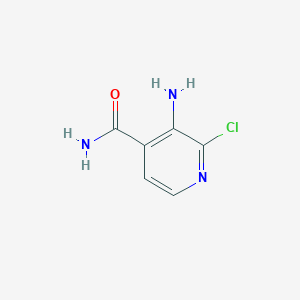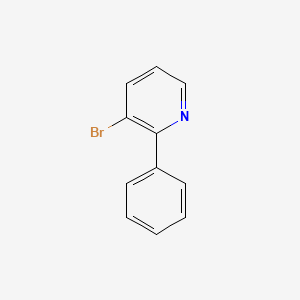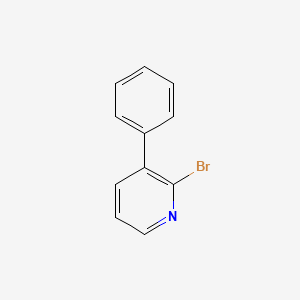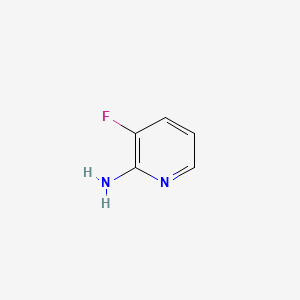
4-(2-Bromo-4-nitrophenyl)morpholine
Overview
Description
“4-(2-Bromo-4-nitrophenyl)morpholine” is a chemical compound with the CAS Number: 477846-96-1 . It has a molecular weight of 287.11 and its molecular formula is C10H11BrN2O3 .
Molecular Structure Analysis
The InChI code for “4-(2-Bromo-4-nitrophenyl)morpholine” is 1S/C10H11BrN2O3/c11-9-7-8 (13 (14)15)1-2-10 (9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 . The compound has 5 H bond acceptors and 0 H bond donors .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 418.9±45.0 °C at 760 mmHg, and a flash point of 207.1±28.7 °C . It has a molar refractivity of 62.3±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 180.8±3.0 cm3 .Scientific Research Applications
Catalytic Degradation of Dyes
“4-(2-Bromo-4-nitrophenyl)morpholine” has been used in the catalytic degradation of phenothiazine dyes . Specifically, gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) were prepared for this purpose. The catalyst demonstrated high efficiency, degrading up to 96% of azure B (AZB) and toluidine blue O (TBO) dyes in 10 and 11 minutes, respectively .
Reduction of 4-(4-Nitrophenyl)morpholine
This compound has also been used in the cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in sodium borohydride (NaBH4) media . The reduction of 4NM to 4-morpholinoaniline (MAN) was achieved up to 97% in 11 minutes, without the formation of any by-products .
Precursor in Medicinal Chemistry
The title compound 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry . It has found applications in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents .
Industrial Applications
“4-(2-Bromo-4-nitrophenyl)morpholine” is widely used in various industrial applications. However, the specific details of these applications are not provided in the source.
Safety and Hazards
properties
IUPAC Name |
4-(2-bromo-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXBSITNUOBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377568 | |
| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-nitrophenyl)morpholine | |
CAS RN |
477846-96-1 | |
| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

